6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors .
Mechanism of Action
Target of Action
The primary targets of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, and their deregulation has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction leads to the inhibition of kinase function, which is closely linked to tumor proliferation and survival .
Biochemical Pathways
The compound affects the biochemical pathways related to kinase function. By inhibiting kinases, it disrupts the pathways that lead to tumor proliferation and survival . The downstream effects of this disruption can include the suppression of tumor growth and the induction of apoptosis in cancer cells .
Pharmacokinetics
The compound’s synthesis involves the preparation of intermediates and their efficient derivatization , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the compound’s action at the molecular level is the inhibition of kinase function . At the cellular level, this can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be kept away from heat, sparks, open flames, and hot surfaces . It should also be protected from moisture and stored in a tightly closed container . These precautions can help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate is then subjected to various derivatization reactions to obtain the final compound . The reaction conditions often include the use of solvents like acetonitrile and temperatures around 85°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrido[3,4-d]pyrimidine scaffold .
Scientific Research Applications
6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Medicine: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-pyrido[3,4-d]pyrimidine: Another compound in the same class, known for its kinase inhibitory activity.
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: An intermediate in the synthesis of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 6-position and the methyl group at the 2-position. These substitutions enhance its biological activity and make it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-fluoro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZQYBNESQFOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=O)N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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